While the provided papers do not explicitly detail the synthesis of BDMAMS, similar aminosilanes are generally synthesized through the reaction of chlorosilanes with dimethylamine. [] For instance, BDMAMS could potentially be synthesized by reacting methyldichlorosilane with an excess of dimethylamine.
The primary chemical reaction involving BDMAMS in the provided papers is its silylation reaction with hydroxyl groups present in photoresist materials. [, , , ] This reaction leads to the incorporation of silicon atoms into the resist, enhancing its resistance to plasma etching processes.
In the context of plasma polymerization, BDMAMS undergoes fragmentation and recombination reactions within the plasma, resulting in the deposition of thin films. [] The chemical composition of these films depends on the plasma parameters and the specific monomer used.
Silylation: BDMAMS acts as a crosslinking agent during silylation, reacting with hydroxyl groups in photoresists. [, , , ] The dimethylamino groups facilitate the silylation reaction, while the methyl group influences the degree of crosslinking. The resulting silicon-rich layer exhibits increased etch resistance, making it suitable for pattern transfer in lithographic processes.
Plasma Polymerization: When subjected to plasma conditions, BDMAMS undergoes fragmentation. [] The reactive species generated in the plasma recombine and deposit onto a substrate, forming a thin film. The film's properties are influenced by the plasma parameters and the monomer's structure.
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